![molecular formula C15H16O3 B5738513 5-Phenyl-2-propanoylcyclohexane-1,3-dione](/img/structure/B5738513.png)
5-Phenyl-2-propanoylcyclohexane-1,3-dione
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Overview
Description
5-Phenyl-2-propanoylcyclohexane-1,3-dione is a chemical compound belonging to the class of cyclohexane-1,3-dione derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The structure of this compound consists of a cyclohexane ring with two keto groups at positions 1 and 3, a phenyl group at position 5, and a propanoyl group at position 2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-2-propanoylcyclohexane-1,3-dione can be achieved through several methods. One common approach involves the reaction of 1,3-cyclohexanedione with benzaldehyde and propanoyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an enolate intermediate, which then undergoes aldol condensation followed by intramolecular cyclization to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. Continuous flow reactors and automated systems can be employed to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-2-propanoylcyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, resulting in the formation of diols.
Substitution: The phenyl and propanoyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are used under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Diols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-Phenyl-2-propanoylcyclohexane-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Mechanism of Action
The mechanism of action of 5-Phenyl-2-propanoylcyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Phenylcyclohexane-1,3-dione
- 5-Phenylcyclohexane-1,3-dione
- 2-Propanoylcyclohexane-1,3-dione
Uniqueness
5-Phenyl-2-propanoylcyclohexane-1,3-dione is unique due to the presence of both a phenyl group and a propanoyl group on the cyclohexane-1,3-dione core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
5-phenyl-2-propanoylcyclohexane-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O3/c1-2-12(16)15-13(17)8-11(9-14(15)18)10-6-4-3-5-7-10/h3-7,11,15H,2,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRVCPVXKWBURJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1C(=O)CC(CC1=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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